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Compound of Interest |

Compound Name: 4-Hydroxybenzaldehyde oxime
CAS No.: 699-06-9
Cat. No.: B102947

Executive Summary

4-Hydroxybenzaldehyde oxime (4-HBO) represents a critical intermediate in the synthesis of
complex pharmaceutical agents and agrochemicals.[1] Its solid-state behavior is governed by
the interplay between two potent hydrogen-bonding motifs: the amphoteric oxime group (

) and the phenolic hydroxyl group (

).[1] Understanding its crystal structure is essential for optimizing purification processes,
ensuring polymorph stability, and predicting solubility profiles in drug formulation.[1]

This guide provides a definitive technical analysis of the anhydrous (

)-isomer, detailing its synthesis, crystallographic parameters, and supramolecular architecture.

[1]
Chemical Context & Synthesis Protocol[2][3][4]

The synthesis of 4-HBO favors the formation of the (

)-isomer (trans) over the (

)-isomer due to steric factors.[1] The reaction proceeds via the condensation of 4-
hydroxybenzaldehyde with hydroxylamine hydrochloride in a buffered ethanolic solution.
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Optimized Synthesis Workflow

Objective: Produce high-purity (

)-4-Hydroxybenzaldehyde oxime suitable for single-crystal growth.

Reagents:

4-Hydroxybenzaldehyde (

eq)[1][2][3]

» Hydroxylamine hydrochloride (

eq)[1]

e Sodium Acetate (

eq) or Pyridine[1]

Solvent: Ethanol/Water (9:1 v/v)[1]

Protocol:

Dissolution: Dissolve 4-hydroxybenzaldehyde in ethanol at room temperature.

Activation: Prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

Condensation: Add the aqueous amine solution dropwise to the aldehyde solution.

Reflux: Heat the mixture to reflux (

) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

Isolation: Concentrate the solvent under reduced pressure. Add ice-cold water to precipitate
the crude oxime.
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 Purification: Recrystallize from hot ethanol/water to obtain colorless prisms.

Reaction Pathway Diagram[1]

4-Hydroxybenzaldehyde Nucleophilic Attack

/ Tetrahedral Intermediate Dehydration (H20)

(E)-4-Hydroxybenzaldehyde Oxime

NH20OH-HCI + NaOAc

Click to download full resolution via product page

Figure 1: Synthetic pathway for the condensation of 4-hydroxybenzaldehyde with
hydroxylamine.[1]

Crystallographic Characterization

The definitive crystal structure of anhydrous (

)-4-hydroxybenzaldehyde oxime was solved by Jerslev and Larsen (1992).[1] The compound
crystallizes in the monoclinic system, a common feature for planar aromatic oximes which
allows for efficient packing of the benzene rings.

Unit Cell Data
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Parameter Value Uncertainty

Crystal System Monoclinic

Space Group (No.[1][4][5] 14)

A

A)

(A)

Temperature

Table 1: Crystallographic parameters for anhydrous (E)-4-Hydroxybenzaldehyde oxime [1].

Molecular Conformation

The molecule adopts an almost planar conformation. The oxime group is in the (

)-configuration, with the hydroxyl group of the oxime moiety trans to the benzene ring relative to
the C=N bond. This planarity is stabilized by extended

-conjugation across the aromatic ring and the C=N double bond, facilitating dense packing in
the crystal lattice.

Structural Analysis: The Hydrogen Bonding Network

The supramolecular assembly of 4-HBO is defined by a competition between two primary
hydrogen bond donors and acceptors.[1] Unlike simple benzaldoximes that form isolated
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dimers, the presence of the para-hydroxyl group introduces a second dimension to the
network.

Competitive Interaction Sites

e Oxime Group (

): Acts as both a donor (OH) and an acceptor (N).[1]

e Phenolic Group (

): Strong proton donor; the oxygen also acts as a weak acceptor.[1]

Network Topology

In the

structure, the molecules do not form simple isolated dimers.[6] Instead, they organize into
infinite chains or sheets.[1]

e Primary Interaction: The oxime

donates a proton to the nitrogen of a neighboring oxime group (or potentially the phenolic
oxygen, depending on the specific polymorph nuances).[1]

e Secondary Interaction: The phenolic
acts as a donor, linking chains together.[1]
This creates a robust 2D or 3D network that significantly increases the melting point (

) compared to non-hydroxylated analogs.[1]

H-Bonding Logic Diagram
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Figure 2: Schematic of the intermolecular hydrogen bonding interactions driving crystal
packing.[1]

Pharmaceutical & Industrial Implications[1]
Solubility and Bioavailability

The extensive hydrogen bonding network renders the anhydrous crystal form relatively
insoluble in non-polar solvents (e.g., hexane) but soluble in polar protic solvents (ethanol,
methanol).[1] For drug development, this implies that breaking the lattice energy requires a
solvent capable of disrupting both oxime-oxime and phenol-phenol interactions.[1]

Stability
The (
)-isomer in the

lattice is thermodynamically stable.[1] However, exposure to UV light in solution can induce
photoisomerization to the (

)-isomer.[1] In the solid state, the tight packing restricts the molecular rotation required for this
isomerization, conferring excellent shelf-life stability to the crystalline material.
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Quality Control (QC) Markers

For QC protocols, Powder X-Ray Diffraction (PXRD) patterns simulated from the single-crystal
data serve as the gold standard for batch release.[1]

o Key Diagnostic Peaks: Look for distinct reflections corresponding to the

-spacings derived from the

and

axes (

A and

A), which typically appear in the low-angle

region.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxybenzaldehyde-oxime
https://www.benchchem.com/product/b102947?utm_src=pdf-body
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxybenzaldehyde-oxime
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://www.benchchem.com/product/b102947?utm_src=pdf-body
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://www.ias.ac.in/article/fulltext/jcsc/133/0079
https://pmc.ncbi.nlm.nih.gov/articles/PMC6218896/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxybenzaldehyde-oxime
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://www.echemi.com/products/pid_Rock7389-4-hydroxybenzaldehydeoxime.html
https://www.benchchem.com/product/b102947?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 1. echemi.com [echemi.com]

e 2. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
e 3. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
e 4. scispace.com [scispace.com]

o 5. Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives,
2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-
bonding patterns - PMC [pmc.ncbi.nlm.nih.gov]

¢ 6. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

e 7. 4-Hydroxybenzaldehyde oxime | C7TH7NO2 | CID 135408704 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 8. ias.ac.in [ias.ac.in]

¢ To cite this document: BenchChem. [Crystal Structure & Solid-State Characterization of
(E)-4-Hydroxybenzaldehyde Oxime: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b102947#crystal-structure-of-4-
hydroxybenzaldehyde-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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